molecular formula C12H16O2 B3081435 (2R)-1-(benzyloxy)pent-4-en-2-ol CAS No. 110339-28-1

(2R)-1-(benzyloxy)pent-4-en-2-ol

Cat. No. B3081435
CAS RN: 110339-28-1
M. Wt: 192.25 g/mol
InChI Key: KTFVKQQUQQYFPB-GFCCVEGCSA-N
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Description

(2R)-1-(benzyloxy)pent-4-en-2-ol, also known as (2R)-1-benzyloxy-4-penten-2-ol, is a synthetic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of a variety of compounds, including those used in the pharmaceutical, agrochemical, and cosmetic industries. This compound has been studied extensively and has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Stereoselective Synthesis

(2R)-1-(benzyloxy)pent-4-en-2-ol is utilized in stereoselective synthesis processes. For example, it has been used in the synthesis of optically active E-1-alkoxymethoxy-but-2-eny(tri-n-butyl)stannanes which react with aldehydes to yield stereoselective products (Jephcote, Pratt, & Thomas, 1984). Additionally, its derivatives have been employed in the regio- and stereoselective ring opening of epoxides, enabling the enantioselective synthesis of various heterocycles (Díez et al., 2002).

Development of Novel Organic Compounds

This compound plays a role in the development of novel organic compounds. For instance, it has been used in the creation of new series of polyfunctionalized tetrahydro-1-benzazepines and tetrahydro-1H-1-benzazepin-ols, which are synthesized through a sequence of selective oxidation, intramolecular nitrone–olefin 1,3-dipolar cycloaddition, and reductive cleavage (Acosta Quintero et al., 2012).

Applications in Stereocontrol

The compound has been instrumental in research on remote stereocontrol using allylic organobismuth reagents. It's been observed that reactions involving derivatives of (2R)-1-(benzyloxy)pent-4-en-2-ol with aldehydes, when promoted by bismuth(III) iodide, are stereoselectively in favor of specific aliphatic compounds (Basar, Donnelly, Sirat, & Thomas, 2013).

Enantioselective Synthesis

It is used in Ir-catalyzed allylic amination/ring-closing metathesis processes, contributing to the enantioselective synthesis of cyclic beta-amino alcohol derivatives, which are important intermediates in pharmaceutical synthesis (Lee, Shin, Kang, & Lee, 2007).

Synthesis of Natural Products

The compound has also been used in the synthesis of natural products like pentenomycin. Research shows its conversion into various derivatives through processes like cis-hydroxylation, which are critical steps in the synthesis of complex natural compounds (Hetmanski, Purcell, Stoodley, & Palfreyman, 1984).

properties

IUPAC Name

(2R)-1-phenylmethoxypent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFVKQQUQQYFPB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(COCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](COCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring 0° C. solution of 59.0 g of product from Example 1 in 375 ml of diethyl ether is added, dropwise, 432.24 ml of 1M allylmagnesium bromide in ether. The reaction is stirred at 0° C. for 1 hour, followed by overnight stirring at room temperature. The reaction is cooled to 0° C., hydrolyzed with saturated ammonium chloride, and the layers are separated. The organic layer is washed with saturated sodium chloride, dried and concentrated in vacuo to give the product as an oil. The crude oil is purified by Kugelrohr distillation (bath temperature 100° C.) to give 61.5 g of the desired product as a colorless oil.
Quantity
59 g
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reactant
Reaction Step One
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375 mL
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solvent
Reaction Step One
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432.24 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-(Benzyloxy)acetaldehyde (5 g, 33.3 mmol) in dry THF (10 mL) was added dropwise to a stirred and cooled solution of allylmagnesium chloride (25 mL, 2 M in THF, 50 mmol) in THF (100 mL) at −78° C. After the addition, the solution was allowed to warm to 0° C. and quenched with saturated NH4Cl solution. After standard aqueous work up, the residue was purified over silica using EtOAc and hexane to give 1-(benzyloxy)pent-4-en-2-ol (11).
Quantity
5 g
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reactant
Reaction Step One
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Quantity
10 mL
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25 mL
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reactant
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Quantity
100 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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